Betamethasone 21-Acetate 17-Propionate

Description

Properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYZDNSUFNSFOL-JLWJLQCMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35FO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60741780 | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5514-81-8 | |

| Record name | Betamethasone 21-acetate 17-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005514818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11beta,16beta)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-3,20-dioxopregna-1,4-dien-17-yl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60741780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETAMETHASONE 21-ACETATE 17-PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZ44Y19OXW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Betamethasone 21-Acetate 17-Propionate

Abstract: This technical guide provides a comprehensive examination of Betamethasone 21-Acetate 17-Propionate, a synthetic corticosteroid and a diester derivative of Betamethasone. Primarily known as a related compound or impurity in the synthesis of Betamethasone Dipropionate, its unique structure warrants a detailed analysis for researchers and drug development professionals in the field of steroid chemistry. This document elucidates the molecule's intricate chemical architecture and proposes a logical, multi-step synthesis pathway based on established methodologies for related glucocorticoid esters. The guide includes detailed protocols, mechanistic rationales, and characterization techniques, serving as a vital resource for the synthesis and study of this compound.

Introduction: The Significance of Betamethasone Esters

Betamethasone is a potent synthetic glucocorticoid with powerful anti-inflammatory and immunosuppressive properties.[1] Its mechanism of action involves binding to glucocorticoid receptors, which in turn modulates the expression of genes involved in inflammation and immune response.[2] In clinical practice, Betamethasone is used to manage a variety of conditions, including severe allergies, skin diseases, arthritis, and other inflammatory disorders.[3]

The therapeutic efficacy and pharmacokinetic profile of Betamethasone are frequently modified through esterification at the C17 and C21 hydroxyl positions. These modifications alter the drug's lipophilicity, which influences its absorption, distribution, and duration of action. Betamethasone 21-Acetate 17-Propionate is one such diester, featuring an acetate group at the C21 position and a propionate group at the C17 position. While not a widely used therapeutic agent itself, it is recognized as an important related compound to Betamethasone Dipropionate.[4][5][6] Understanding its structure and synthesis is crucial for quality control in the manufacturing of other betamethasone esters and for exploring the structure-activity relationships within this class of corticosteroids.

Detailed Chemical Structure Analysis

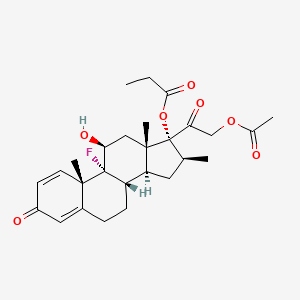

The chemical identity of Betamethasone 21-Acetate 17-Propionate is defined by its complex steroidal backbone and specific ester functional groups. Its properties are summarized in the table below.

| Property | Value |

| IUPAC Name | [(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate[7][8] |

| Alternate Name | (11β,16β)-21-(Acetyloxy)-9-fluoro-11-hydroxy-16-methyl-17-(1-oxopropoxy)pregna-1,4-diene-3,20-dione[4] |

| CAS Number | 5514-81-8[4][6][7][8][9] |

| Molecular Formula | C27H35FO7[4][6][7][8][9][10] |

| Molecular Weight | 490.56 g/mol [4][7][8][10] |

| Appearance | Off-White to White Solid[4][7] |

The core structure is the pregnane steroid skeleton, characterized by four fused rings. Key modifications that confer its biological activity include:

-

Double bonds at C1 and C4: These enhance glucocorticoid activity.

-

9α-fluoro group: This modification significantly potentiates anti-inflammatory effects.

-

16β-methyl group: This crucial addition minimizes the mineralocorticoid side effects often associated with corticosteroids.

-

11β-hydroxyl group: Essential for binding to the glucocorticoid receptor.

-

17-propionate and 21-acetate esters: These two ester groups are the defining features of this specific molecule, influencing its solubility and metabolic stability.

Caption: Schematic of Betamethasone 21-Acetate 17-Propionate structure.

A Proposed Pathway for Chemical Synthesis

While direct synthesis protocols for Betamethasone 21-Acetate 17-Propionate are not extensively published, a robust and logical pathway can be constructed based on established methods for synthesizing related diesters like Betamethasone Dipropionate.[11] The proposed synthesis starts with the commercially available Betamethasone and proceeds through a three-step sequence involving regioselective protection, selective hydrolysis, and final esterification.

Caption: Proposed synthesis workflow for the target compound.

Step 1: Regioselective Protection via Orthoester Formation

Expertise & Experience: The primary challenge in synthesizing a diester with different acyl groups at the C17 and C21 positions is achieving regioselectivity. The C17 tertiary hydroxyl and the C21 primary hydroxyl have different reactivities. A common and effective strategy is to first protect both hydroxyls simultaneously by forming a cyclic orthoester, which can then be selectively opened.

Protocol:

-

Suspend Betamethasone in a suitable aprotic solvent, such as dichloromethane or toluene.

-

Add triethyl orthopropionate as the reagent and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH).

-

Heat the reaction mixture to reflux, typically using a Dean-Stark apparatus to remove the ethanol byproduct, which drives the reaction to completion.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., triethylamine).

-

Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude Betamethasone 17,21-ortho-propionate intermediate.

Step 2: Selective Hydrolysis to Form Betamethasone 17-Propionate

Trustworthiness: This step is the most critical for the success of the synthesis. The orthoester is designed to be selectively hydrolyzed, leaving the more stable 17-propionate ester intact. The stability of the 17-monoester is often greater due to steric hindrance and potential acyl migration dynamics.

Protocol:

-

Dissolve the crude orthoester intermediate from Step 1 in a mixture of a water-miscible solvent like acetone or tetrahydrofuran (THF) and water.

-

Add a controlled amount of a dilute acid (e.g., 0.1 M hydrochloric acid or acetic acid). The choice and concentration of the acid are critical for selectivity.

-

Stir the reaction at a controlled temperature (e.g., room temperature or slightly elevated) and monitor carefully by TLC or HPLC. The goal is to stop the reaction once the orthoester is consumed but before significant hydrolysis of the 17-propionate occurs.

-

Once the desired intermediate, Betamethasone 17-Propionate, is the major product, quench the reaction by adding a base like sodium bicarbonate solution.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash, dry, and concentrate the organic phase. The crude product may require purification by column chromatography or recrystallization to isolate pure Betamethasone 17-Propionate.

Step 3: Final Acetylation of the C21-Hydroxyl Group

Authoritative Grounding: The final step involves the acylation of the free primary hydroxyl at the C21 position. This is a standard esterification reaction. Using a base like pyridine is a well-established method that serves as both a solvent and a catalyst, as well as an acid scavenger for the reaction byproduct.

Protocol:

-

Dissolve the purified Betamethasone 17-Propionate from Step 2 in anhydrous pyridine.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quench the reaction by slowly pouring the mixture into ice-cold water or dilute HCl to neutralize the pyridine.

-

Extract the product, Betamethasone 21-Acetate 17-Propionate, with a suitable organic solvent.

-

Wash the organic layer sequentially with dilute acid, water, sodium bicarbonate solution, and brine to remove impurities.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purify the final product via recrystallization from a suitable solvent system (e.g., methanol/water or acetone/hexane) to obtain the highly purified target compound.

Purification and Analytical Characterization

A self-validating protocol requires rigorous purification and characterization to confirm the identity and purity of the synthesized compound.

-

Purification: Recrystallization is the preferred method for final purification to achieve high purity. If needed, silica gel column chromatography can be employed to separate any unreacted starting materials or byproducts.

-

Characterization:

-

High-Performance Liquid Chromatography (HPLC): A validated reverse-phase HPLC method is essential to determine the purity of the final product, which should typically be >97% for research purposes.[7][12]

-

Mass Spectrometry (MS): To confirm the molecular weight (490.56 g/mol ) and fragmentation pattern consistent with the proposed structure.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. Key signals to identify would include the characteristic shifts for the acetate and propionate methyl and methylene protons, as well as the steroid backbone protons.

-

Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as hydroxyl (-OH), ketone (C=O), and ester (C=O) stretches.

-

Conclusion

Betamethasone 21-Acetate 17-Propionate is a structurally distinct corticosteroid diester. While not a primary pharmaceutical agent, its synthesis and characterization are of significant interest to medicinal chemists and professionals in drug development for understanding structure-activity relationships and for analytical standard purposes in the production of related drugs. The proposed three-step synthesis, leveraging a regioselective orthoester protection strategy, provides a logical and robust framework for accessing this molecule with high purity. The successful execution of this pathway relies on careful control of reaction conditions, particularly during the selective hydrolysis step, and is validated through comprehensive analytical characterization.

References

- Google Patents. (n.d.). CN102659887A - Synthetic method of betamethasone 17-valerate.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9782, Betamethasone. Retrieved from [Link]

-

Mayo Clinic. (2025, November 30). Betamethasone sodium phosphate and betamethasone acetate (injection route). Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Betamethasone Acetate?. Retrieved from [Link]

-

Allmpus. (n.d.). betamethasone-17-propionate-21-acetate. Retrieved from [Link]

-

Acanthus Research. (n.d.). Betamethasone-21-Acetate-17-Propionate. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). BETAMETHASONE 21-ACETATE 17-PROPIONATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70270274. Retrieved from [Link]

-

Wikipedia. (n.d.). Betamethasone acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN101397319A - Method for preparing betamethasone and series products thereof.

-

Drugs.com. (2024, October 10). Betamethasone, Betamethasone Sodium Phosphate and Betamethasone Acetate Monograph for Professionals. Retrieved from [Link]

-

Yekkala, R. et al. (2009). Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media. Indian Journal of Pharmaceutical Sciences, 71(3), 269–274. Retrieved from [Link]

- Google Patents. (n.d.). CN112851734A - Preparation method of betamethasone dipropionate.

Sources

- 1. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 3. Betamethasone sodium phosphate and betamethasone acetate (injection route) - Side effects & uses - Mayo Clinic [mayoclinic.org]

- 4. usbio.net [usbio.net]

- 5. Betamethasone 21-Acetate-17-propionate manufacturers and suppliers - chemicalbook [chemicalbook.com]

- 6. clearsynth.com [clearsynth.com]

- 7. allmpus.com [allmpus.com]

- 8. ((8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta(a)phenanthren-17-yl) propanoate | C27H35FO7 | CID 70270274 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Betamethasone-21-Acetate-17-Propionate - Acanthus Research [acanthusresearch.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. CN112851734A - Preparation method of betamethasone dipropionate - Google Patents [patents.google.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Mechanism of Action of Betamethasone 21-Acetate 17-Propionate

Preamble: Decoding a Potent Glucocorticoid

Betamethasone 21-Acetate 17-Propionate stands as a potent synthetic glucocorticoid, engineered for high-efficacy anti-inflammatory and immunosuppressive applications. Its utility in dermatology and other fields stems from a sophisticated and multi-faceted mechanism of action, centered on its interaction with the glucocorticoid receptor (GR). This guide provides a comprehensive exploration of this mechanism, from its fundamental molecular interactions to the broad physiological responses it elicits. We will dissect the structure-activity relationship that confers its high potency and delve into the genomic and non-genomic pathways that mediate its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this cornerstone corticosteroid.

Molecular Architecture and Structure-Activity Relationship (SAR)

The therapeutic efficacy of Betamethasone 21-Acetate 17-Propionate is intrinsically linked to its chemical structure. As an esterified derivative of betamethasone, its design incorporates specific modifications to the core steroid nucleus to optimize potency, bioavailability, and duration of action.

-

Core Steroid Nucleus : The fundamental structure is the pregnane steroid skeleton. Key modifications common to potent glucocorticoids include a double bond between carbons 1 and 2 (Δ¹) and a 3-keto group, which are crucial for glucocorticoid activity[1].

-

9α-Fluorination : The addition of a fluorine atom at the 9α position significantly enhances both glucocorticoid and mineralocorticoid activity, believed to be due to its electron-withdrawing effect on the nearby 11β-hydroxyl group[2].

-

16β-Methylation : The methyl group at the 16β position virtually eliminates mineralocorticoid activity, thereby reducing the risk of side effects like sodium retention and hypertension[2]. This is a key feature distinguishing betamethasone from other corticosteroids.

-

Esterification at C17 and C21 : The presence of a propionate ester at the C17 position and an acetate ester at the C21 position significantly increases the lipophilicity of the molecule[2]. This enhanced lipid solubility improves its penetration through the skin and cell membranes, a critical factor for topical formulations[2][3]. These ester groups can be hydrolyzed in vivo to release the active betamethasone molecule[4][5]. The dual esterification in molecules like betamethasone dipropionate contributes to higher potency compared to single-ester variants like betamethasone valerate[3].

The strategic combination of these structural features results in a molecule with high-affinity for the glucocorticoid receptor and a favorable therapeutic index, particularly for topical applications.

The Core Mechanism: Glucocorticoid Receptor (GR) Engagement

The primary mechanism of action for all glucocorticoids, including Betamethasone 21-Acetate 17-Propionate, is mediated through the intracellular Glucocorticoid Receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor[6][7].

Receptor Structure and Inactive State

The GR is a modular protein comprising three main domains:

-

N-terminal Domain (NTD) : Involved in transcriptional activation.

-

DNA-Binding Domain (DBD) : A highly conserved region with two zinc finger motifs that recognizes and binds to specific DNA sequences[7].

-

Ligand-Binding Domain (LBD) : Located at the C-terminus, this domain binds to glucocorticoids like betamethasone[7][8].

In its inactive, ligand-free state, the GR resides primarily in the cytoplasm, complexed with a suite of chaperone proteins, most notably Heat Shock Protein 90 (Hsp90)[8]. This complex maintains the receptor in a conformation that is ready for ligand binding but prevents its translocation to the nucleus.

Ligand Binding, Receptor Activation, and Nuclear Translocation

The lipophilic nature of Betamethasone 21-Acetate 17-Propionate allows it to readily diffuse across the cell membrane. Within the cytoplasm, it binds to the LBD of the GR[5]. This binding event triggers a critical conformational change in the receptor, leading to the dissociation of the chaperone protein complex[8].

The now-activated ligand-receptor complex exposes a nuclear localization sequence (NLS), facilitating its rapid translocation from the cytoplasm into the nucleus through the nuclear pore complex[6]. Inside the nucleus, the GR-ligand complexes typically form homodimers (pairs of identical complexes), which are the primary functional units for direct gene regulation[6].

Genomic Mechanisms: The Duality of Transactivation and Transrepression

Once inside the nucleus, the activated GR dimer modulates gene expression through two principal genomic mechanisms: transactivation and transrepression. These pathways are central to both the therapeutic anti-inflammatory effects and the potential side effects of glucocorticoids[9][10].

Transactivation: Upregulating Anti-Inflammatory Genes

Transactivation is the process by which the GR increases the transcription of target genes. The GR homodimer directly binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs), which are located in the promoter regions of target genes[7].

The consensus GRE sequence is an imperfect palindrome: 5'-GGAACAnnnTGTTCT-3' [7].

Upon binding to a GRE, the GR recruits a cascade of co-activator proteins. These co-activators, which often possess histone acetyltransferase (HAT) activity, remodel the chromatin structure, making the DNA more accessible for transcription. This complex then recruits RNA polymerase II, initiating the transcription of genes that encode for anti-inflammatory proteins, such as:

-

Annexin A1 (Lipocortin-1) : Inhibits phospholipase A2, a key enzyme in the inflammatory cascade that releases arachidonic acid, the precursor to prostaglandins and leukotrienes.

-

IκBα (Inhibitor of NF-κB) : Sequesters the pro-inflammatory transcription factor NF-κB in the cytoplasm, preventing it from activating inflammatory genes.

-

Dual Specificity Phosphatase 1 (DUSP1) : Dephosphorylates and inactivates MAP kinases, which are critical for inflammatory signaling.

While essential for some anti-inflammatory effects, transactivation is also linked to many of the undesirable side effects of long-term corticosteroid therapy, such as metabolic changes, osteoporosis, and skin atrophy[9][11].

Transrepression: Suppressing Pro-Inflammatory Genes

Transrepression is widely considered the primary mechanism behind the potent anti-inflammatory effects of glucocorticoids[9][12]. In this process, the GR decreases the transcription of pro-inflammatory genes. Unlike transactivation, this often occurs without direct binding of the GR to DNA. Instead, an activated GR monomer can "tether" to and inhibit the function of key pro-inflammatory transcription factors, most notably:

-

Nuclear Factor-kappa B (NF-κB)

-

Activator Protein-1 (AP-1)

By physically interacting with these factors, the GR prevents them from binding to their respective DNA response elements and initiating the transcription of a wide array of pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules[12]. This effectively shuts down the inflammatory signaling cascade at its source. The ability to inhibit NF-κB activity is a more crucial target for the anti-inflammatory actions of glucocorticoids than inhibiting AP-1[12].

The dissociation of transrepression (desired anti-inflammatory effects) from transactivation (undesired side effects) is a major goal in the development of selective glucocorticoid receptor agonists (SEGRAs)[9][13].

Pharmacological Effects: The Clinical Manifestation

The molecular events described above translate into the distinct pharmacological effects observed clinically.

| Effect | Underlying Mechanism |

| Anti-inflammatory | - Inhibition of Inflammatory Mediators : Transrepression of NF-κB and AP-1 reduces the synthesis of prostaglandins, leukotrienes, and pro-inflammatory cytokines.[14] - Reduced Cell Migration : Decreases the expression of adhesion molecules, inhibiting the accumulation of neutrophils and macrophages at the site of inflammation.[15] - Stabilization of Membranes : Reduces capillary permeability and stabilizes leukocyte lysosomal membranes, preventing the release of destructive enzymes.[5][14][15] |

| Immunosuppressive | - T-Cell Suppression : Inhibits the activation and proliferation of T-lymphocytes. - Cytokine Reduction : Broadly suppresses the production of key cytokines necessary for immune response coordination.[16] - Reduced Immune Cell Counts : Long-term use can lead to a decrease in circulating lymphocytes, eosinophils, and monocytes.[17] |

| Anti-proliferative | - Inhibition of DNA Synthesis : In certain cell types, such as keratinocytes and fibroblasts, glucocorticoids can inhibit DNA synthesis and cell division. This effect is beneficial in hyperproliferative skin disorders like psoriasis.[17] |

Experimental Protocols: Quantifying Potency

The potency of topical corticosteroids is a critical parameter for clinical application and drug development. The primary method for its determination is the Vasoconstrictor Assay.

The Vasoconstrictor Assay (VCA)

The Vasoconstrictor Assay, also known as the Stoughton-McKenzie assay, is a reliable pharmacodynamic method used to determine the bioequivalence and relative potency of topical corticosteroid formulations.[18][19] The principle is based on the ability of corticosteroids to cause vasoconstriction in the small blood vessels of the skin, leading to visible blanching (pallor).[20] The degree of blanching is proportional to the potency of the steroid.[18][20]

Step-by-Step Methodology:

-

Subject Selection : Healthy volunteers with no skin diseases are selected. The flexor surface of the forearm is typically used as the application site.

-

Product Application : A standardized, small amount of the test corticosteroid formulation and a reference standard are applied to designated, marked sites on the skin.

-

Occlusion : The application sites are covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance drug penetration.

-

Removal and Cleaning : The dressing and any residual product are carefully removed.

-

Skin Blanching Assessment : At predetermined time points after removal (e.g., 2, 4, 18, 24 hours), the degree of skin blanching at each site is visually assessed by trained evaluators using a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

Chromameter Measurement (Objective) : For quantitative analysis, a chromameter is used to measure changes in skin color. The "a*" value, which represents the green-to-red spectrum, is typically used, as vasoconstriction reduces redness.[21]

-

Data Analysis : The scores or chromameter readings are analyzed to determine the potency relative to the reference standard.

Limitations of the VCA: While widely used, the VCA has limitations. It does not always reliably predict clinical efficacy, as therapeutic outcomes are influenced by factors beyond vasoconstriction, such as the specific disease pathology and vehicle formulation.[18][19]

Conclusion

The mechanism of action of Betamethasone 21-Acetate 17-Propionate is a paradigm of modern corticosteroid design. Its potent anti-inflammatory and immunosuppressive effects are the result of a precise molecular structure that optimizes lipophilicity and receptor affinity. By engaging the glucocorticoid receptor, it orchestrates a complex genomic response, characterized by the beneficial transrepression of pro-inflammatory pathways and the transactivation of anti-inflammatory genes. Understanding these intricate pathways is not merely an academic exercise; it is fundamental for the rational application of this potent therapeutic agent and for the continued development of next-generation anti-inflammatory drugs with improved efficacy and safety profiles.

References

- How is the potency of topical steroids measured? - Dr.Oracle. (2025, November 6).

- New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. (n.d.). Frontiers.

- Glucocorticoid receptor signaling in health and disease. (n.d.). PMC - PubMed Central.

- Glucocorticoid Signaling: Pathway & Mechanism. (2024, September 12). StudySmarter.

- The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. (n.d.). PMC - PubMed Central.

- Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement. (n.d.). NIH.

- Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects. (2004, January 6). PubMed.

- Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms. (n.d.). PLOS One.

- Glucocorticoid Receptor Signaling. (n.d.). QIAGEN GeneGlobe.

- Critical factors determining the potency of topical corticosteroids. (2006). PubMed.

- Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. (2008, April 7). PubMed.

- Separating Transrepression and Transactivation: A Distressing Divorce for the Glucocorticoid Receptor? (n.d.). ResearchGate.

- What is the Difference Between Betamethasone Dipropionate and Betamethasone Valerate. (2022, March 17).

- Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids. (n.d.).

- A Novel Approach to Assess the Potency of Topical Corticosteroids. (2021, September 13). PMC - NIH.

- Betamethasone 21-acetate-17-propionate | 5514-81-8 | FB18566. (n.d.). Biosynth.

- Betamethasone Topical: Uses, Dosage, Side Effects, Warnings. (2023, August 23). Drugs.com.

- Structure-activity relationships of topically active steroids: the selection of fluticasone propionate. (n.d.). PubMed.

- STRUCTURE ACTIVITY RELATIONSHIP. (n.d.).

- What is the mechanism of Betamethasone Acetate? (2024, July 17). Patsnap Synapse.

- Betamethasone, Betamethasone Sodium Phosphate and Betamethasone Acetate Monograph for Professionals. (2024, October 10). Drugs.com.

- Commonly accepted structure-activity relationship for corticosteroid... (n.d.). ResearchGate.

- Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model. (2020, October 1). PubMed Central.

- What is Betamethasone Acetate used for? (2024, June 14). Patsnap Synapse.

- EFFECTS OF DRUG BETAMETHASONE ON HEMATOLOGICAL PARAMETERS OF RATTUS NORVEGICUS (BERKENHOUT 1769) IN VIVO CONDITIONS. (2022, August 29). Journal of IMAB.

Sources

- 1. researchgate.net [researchgate.net]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. drugs.com [drugs.com]

- 4. differencebetween.com [differencebetween.com]

- 5. What is the mechanism of Betamethasone Acetate? [synapse.patsnap.com]

- 6. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 7. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dissociation of transactivation from transrepression by a selective glucocorticoid receptor agonist leads to separation of therapeutic effects from side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms | PLOS One [journals.plos.org]

- 12. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. What is Betamethasone Acetate used for? [synapse.patsnap.com]

- 15. drugs.com [drugs.com]

- 16. Betamethasone induces potent immunosuppression and reduces HIV infection in a PBMC in vitro model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journal-imab-bg.org [journal-imab-bg.org]

- 18. droracle.ai [droracle.ai]

- 19. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biopharmaservices.com [biopharmaservices.com]

- 21. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Glucocorticoid Receptor Binding Affinity of Betamethasone 21-Acetate 17-Propionate

An In-depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the glucocorticoid receptor (GR) binding affinity of Betamethasone 21-Acetate 17-Propionate. While specific quantitative binding data for this particular diester is not prevalent in publicly accessible literature, this document serves as an authoritative guide for researchers, scientists, and drug development professionals to perform such characterizations. We will delve into the fundamental principles of glucocorticoid receptor signaling, explore the structure-affinity relationships of betamethasone esters, and provide detailed, field-proven protocols for the most critical assays used in affinity determination. This guide is structured to impart not only procedural steps but also the underlying scientific rationale, ensuring that experimental designs are robust, self-validating, and yield high-integrity data.

The Glucocorticoid Receptor Signaling Pathway: The Target Environment

Glucocorticoids (GCs) are essential steroid hormones that regulate a vast array of physiological processes, including metabolism, immune response, and stress homeostasis.[1] Their effects are primarily mediated through the glucocorticoid receptor (GR, also known as NR3C1), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[2]

In its inactive state, the GR resides in the cytoplasm, complexed with chaperone proteins like heat shock protein 90 (hsp90).[3] Upon binding to a glucocorticoid ligand such as betamethasone, the GR undergoes a significant conformational change. This transformation triggers its dissociation from the chaperone complex and subsequent translocation into the nucleus.[3][4]

Once in the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding event can either activate (transactivation) or repress (transrepression) gene transcription, leading to the synthesis or suppression of specific proteins that carry out the physiological effects of the glucocorticoid.[2] The affinity with which a ligand binds to the GR is a critical determinant of its potency and the downstream biological response.

Caption: Figure 1: Glucocorticoid Receptor (GR) Signaling Pathway

Betamethasone Esters: A Profile in Structure-Affinity Relationships

Betamethasone is a potent synthetic glucocorticoid with strong anti-inflammatory and immunosuppressive properties.[5] It is often formulated as an ester prodrug, such as Betamethasone 21-Acetate 17-Propionate, to modify its pharmacokinetic properties, including absorption, distribution, and duration of action.[6][7] The nature and position of these ester groups profoundly influence the molecule's lipophilicity and its binding affinity for the GR.

A study on the binding affinity and lipophilicity of various steroids revealed key relationships applicable to betamethasone esters[8]:

-

21-Acetate Substitution : The addition of an acetate group at the C-21 position generally leads to a decrease in the steroid's affinity for the GR, while increasing its lipophilicity.[8]

-

17-Propionate Substitution : Elongating the ester chain at the C-17 position from an acetate to a valerate (a longer chain than propionate) was shown to increase both binding affinity and lipophilicity.[8] This suggests that the propionate group at C-17 likely enhances affinity compared to the parent alcohol.

Therefore, for Betamethasone 21-Acetate 17-Propionate, these two substitutions have opposing effects on GR binding affinity. The 17-propionate group is expected to enhance affinity, while the 21-acetate group is expected to diminish it. The net binding affinity of the diester is a result of this structural interplay and must be determined empirically.

Methodologies for Quantifying GR Binding Affinity

Determining the binding affinity of a compound for the GR is a cornerstone of preclinical drug development. Several robust methods are employed, each with distinct principles and applications.

Gold Standard: Competitive Radioligand Binding Assay

This technique is the most direct and widely accepted method for measuring the affinity of an unlabeled compound for a receptor.[9] It quantifies the ability of the test compound (Betamethasone 21-Acetate 17-Propionate) to compete with a radiolabeled ligand of known high affinity (e.g., [³H]dexamethasone) for binding to the GR.[10][11]

Principle of Causality: The assay operates on the principle of competitive inhibition at equilibrium. The concentration of the test compound required to displace 50% of the specific binding of the radioligand (the IC₅₀ value) is determined. This IC₅₀ is then converted to an inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.[10] A lower Ki value signifies a higher binding affinity.

-

Receptor Preparation:

-

Rationale: A consistent and validated source of GR is critical. Human embryonic kidney (HEK293) cells overexpressing the human GR are a common choice due to high receptor density and low endogenous GR activity.[10]

-

Procedure:

-

Culture and harvest HEK293 cells expressing human GR.

-

Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptor.[12]

-

Wash the pellet and resuspend it in an appropriate assay binding buffer. Determine the protein concentration using a standard method like the BCA assay.[12]

-

-

-

Assay Incubation:

-

Rationale: All components must be incubated together long enough to reach binding equilibrium. The choice of radioligand is key; [³H]dexamethasone is a high-affinity GR agonist and is commonly used.[13][14]

-

Procedure:

-

In a 96-well plate, combine the membrane preparation (e.g., 10-30 µg protein), a fixed concentration of [³H]dexamethasone (typically at or below its Kd value, e.g., 1-5 nM), and varying concentrations of the unlabeled test compound (Betamethasone 21-Acetate 17-Propionate, typically a 10-point serial dilution).[12][13]

-

Include control wells for:

-

Total Binding: Membrane + [³H]dexamethasone only.

-

Non-Specific Binding (NSB): Membrane + [³H]dexamethasone + a saturating concentration of a high-affinity unlabeled ligand (e.g., 10 µM cold dexamethasone).

-

-

Incubate the plate at a controlled temperature (e.g., 4°C for 16-18 hours) to reach equilibrium.[10][13]

-

-

-

Separation and Quantification:

-

Rationale: Bound radioligand must be rapidly separated from unbound radioligand to accurately measure receptor binding.

-

Procedure:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. The receptor-ligand complexes will be trapped on the filter.[12][13]

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

-

-

-

Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

IC₅₀ Determination: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

Ki Calculation (Cheng-Prusoff Equation): Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[10]

-

Caption: Figure 2: Workflow for Competitive Radioligand Binding Assay

Functional Assessment: Cell-Based Reporter Gene Assay

This method provides a functional readout of GR activation. It measures the ability of a compound to induce the transcription of a reporter gene (e.g., luciferase) that is under the control of GREs.[15][16]

Principle of Causality: This assay assesses the entire intracellular signaling cascade. The test compound must cross the cell membrane, bind to the cytoplasmic GR, induce its nuclear translocation, and activate transcription. The resulting luminescence is proportional to the degree of GR activation. The concentration of the compound that produces 50% of the maximal response is the EC₅₀ value, a measure of functional potency which is highly correlated with binding affinity.

-

Cell Line and Reagents:

-

Rationale: A stable cell line with the reporter construct is essential for reproducibility. Commercially available kits provide engineered cells (e.g., HeLa or U2OS) containing a GRE-luciferase reporter construct and constitutively expressing the human GR.[15][16][17][18]

-

Materials: GR reporter cell line, cell culture media, test compound, reference agonist (e.g., dexamethasone), and a luciferase detection reagent.[15][17]

-

-

Cell Plating and Treatment:

-

Procedure:

-

Plate the reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.

-

Prepare serial dilutions of Betamethasone 21-Acetate 17-Propionate and the reference agonist (dexamethasone).

-

Treat the cells with the compounds and incubate for a sufficient period (e.g., 14-24 hours) to allow for gene transcription and protein expression.[16]

-

-

-

Luminescence Detection:

-

Procedure:

-

Remove the media from the wells.

-

Add the luciferase detection reagent according to the manufacturer's protocol. This reagent lyses the cells and provides the substrate (luciferin) for the luciferase enzyme.

-

Measure the luminescence signal using a luminometer.

-

-

-

Data Analysis:

-

Normalize the data (e.g., as a percentage of the maximal response to the reference agonist).

-

Plot the normalized response against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value and the maximum efficacy (Emax).

-

Advanced Biophysical Methods

For a more detailed understanding of the binding interaction, label-free biophysical techniques can be employed.[19]

-

Surface Plasmon Resonance (SPR): Measures real-time binding kinetics by detecting changes in the refractive index when an analyte (the steroid) flows over a sensor chip with immobilized GR.[20] This method provides on-rate (ka), off-rate (kd), and the dissociation constant (Kd).

-

Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event.[20] ITC directly determines the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of the interaction in a single experiment.

Quantitative Data Summary & Comparative Analysis

Direct experimental Ki or EC₅₀ values for Betamethasone 21-Acetate 17-Propionate are not readily found in peer-reviewed literature. To provide context, the table below summarizes the relative binding affinity (RBA) for the GR of several clinically relevant glucocorticoids, with dexamethasone set as the reference standard (RBA = 100). Determining the precise RBA for Betamethasone 21-Acetate 17-Propionate would require conducting the assays described above.

| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone | Source(s) |

| Dexamethasone | 100 (Reference) | [21] |

| Mometasone Furoate | ~2200 | [21][22] |

| Fluticasone Propionate | ~1800 | [21][22] |

| Budesonide | ~935 | [21][22] |

| Triamcinolone Acetonide | ~300 | [21] |

| Prednisolone | Lower affinity than dexamethasone | [23] |

Note: RBA values can vary between studies depending on the exact assay conditions.

Conclusion and Future Directions

The glucocorticoid receptor binding affinity of Betamethasone 21-Acetate 17-Propionate is a critical parameter for defining its pharmacological potency. Based on established structure-affinity relationships, its affinity is likely a composite of the enhancing effect of the 17-propionate group and the diminishing effect of the 21-acetate group.[8] This technical guide provides the authoritative experimental frameworks—namely competitive radioligand binding and cell-based reporter assays—required to empirically determine this value.

For drug development professionals, executing these protocols with precision is paramount. The resulting Ki and EC₅₀ values will enable direct comparison with other corticosteroids, inform dose-response relationships, and provide essential data for building comprehensive pharmacokinetic/pharmacodynamic (PK/PD) models. Further characterization using biophysical methods like SPR could provide valuable insights into the kinetics of the binding event, further refining the compound's profile.

References

-

New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor. Frontiers. [Link]

-

Glucocorticoid receptor signaling in health and disease. PMC - PubMed Central. [Link]

-

Glucocorticoid Signaling: Pathway & Mechanism. StudySmarter. [Link]

-

Comparison of biophysical methods for the detection of protein-protein interactions (PPIs). ResearchGate. [Link]

-

The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease. PMC - PubMed Central. [Link]

-

Human GR Reporter Assay Kit. Indigo Biosciences. [Link]

-

Glucocorticoid Receptor Signaling. QIAGEN GeneGlobe. [Link]

-

A Comparison of in vitro Receptor Binding of Glucocorticoids. IOVS | ARVO Journals. [Link]

-

Pharmacokinetics of betamethasone in healthy adults after intravenous administration. PubMed. [Link]

-

In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. PubMed. [Link]

-

Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation. Ovid. [Link]

-

In vitro and in vivo glucocorticoid receptor binding assays. ResearchGate. [Link]

-

What are some physical methods to determine binding affinity of a protein?. ResearchGate. [Link]

-

Glucocorticoids: binding affinity and lipophilicity. PubMed. [Link]

-

Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

-

Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects. PubMed. [Link]

-

5.2: Techniques to Measure Binding. Biology LibreTexts. [Link]

-

Betamethasone. PubChem - NIH. [Link]

-

GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). BPS Bioscience. [Link]

-

Overview of methods to measure biochemical binding affinity. YouTube. [Link]

-

BETAMETHASONE PHARMACOKINETICS AFTER TWO PRODRUG FORMULATIONS IN SHEEP: IMPLICATIONS FOR ANTENATAL CORTICOSTEROID USE. PubMed Central. [Link]

-

In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. Semantic Scholar. [Link]

-

Glucocorticoid receptor-binding characteristics in severe asthma. ERS Publications. [Link]

-

Pharmacokinetics of betamethasone in pre‐eclampsia: An in vivo and ex vivo study. PMC. [Link]

-

Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

betamethasone-17-propionate-21-acetate. Allmpus. [Link]

- Preparation method of betamethasone dipropionate.

-

Betamethasone-21-Acetate-17-Propionate [CAS 5514-81-8]. Expert Synthesis Solutions. [Link]

-

Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

-

Competitive Radioligand Binding Assays. Alfa Cytology. [Link]

-

Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. PMC - PubMed Central. [Link]

-

Betamethasone acetate. Wikipedia. [Link]

-

Glucocorticoid use in acute lymphoblastic leukemia: comparison of prednisone and dexamethasone. PMC - PubMed Central. [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]

- 2. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]

- 5. Betamethasone | C22H29FO5 | CID 9782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of betamethasone after single-dose intramuscular administration of betamethasone phosphate and betamethasone acetate to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BETAMETHASONE PHARMACOKINETICS AFTER TWO PRODRUG FORMULATIONS IN SHEEP: IMPLICATIONS FOR ANTENATAL CORTICOSTEROID USE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. iovs.arvojournals.org [iovs.arvojournals.org]

- 14. publications.ersnet.org [publications.ersnet.org]

- 15. indigobiosciences.com [indigobiosciences.com]

- 16. ovid.com [ovid.com]

- 17. Indigo Biosciences Human Glucocorticoid Receptor (GR, NR3C1) All-inclusive | Fisher Scientific [fishersci.com]

- 18. caymanchem.com [caymanchem.com]

- 19. researchgate.net [researchgate.net]

- 20. bio.libretexts.org [bio.libretexts.org]

- 21. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro glucocorticoid receptor binding and transcriptional activation by topically active glucocorticoids. | Semantic Scholar [semanticscholar.org]

- 23. Glucocorticoid use in acute lymphoblastic leukemia: comparison of prednisone and dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic analysis of Betamethasone 21-Acetate 17-Propionate (NMR, HPLC-MS).

A Guide to the Spectroscopic Analysis of Betamethasone 21-Acetate 17-Propionate

Introduction

Betamethasone 21-Acetate 17-Propionate is a synthetic glucocorticoid, a class of steroid hormones known for their potent anti-inflammatory and immunosuppressive properties. As a diester of betamethasone, its specific structure enhances its therapeutic efficacy and pharmacokinetic profile. The precise characterization of this molecule is paramount for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth exploration of the core analytical techniques—Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—used for the structural elucidation and identification of Betamethasone 21-Acetate 17-Propionate. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis, tailored to the unique structural features of complex steroidal compounds.

Molecular Structure and Spectroscopic Implications

The chemical structure of Betamethasone 21-Acetate 17-Propionate (Molecular Formula: C₂₇H₃₅FO₇, Molecular Weight: 490.56 g/mol ) is foundational to understanding its spectroscopic behavior.[1][2][3] The molecule is built upon the core pregnane steroid skeleton, which is systematically modified with several key functional groups:

-

A fluoro group at the C9 position.

-

A hydroxyl group at C11.

-

Methyl groups at C10, C13, and C16.

-

An α,β-unsaturated ketone in the A-ring.

-

An acetate ester at the C21 position.

-

A propionate ester at the C17 position.

Each of these features imparts a distinct signature in NMR and MS spectra, allowing for comprehensive structural verification.

Caption: Chemical Structure of Betamethasone 21-Acetate 17-Propionate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their spatial relationships.

Causality Behind Experimental Choices

The choice of solvent is critical for NMR analysis. Deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are commonly used for corticosteroids.[4][5] Methanol is often preferred for its ability to dissolve polar steroids and for its clean spectral windows, avoiding overlap with key analyte signals.[4] High-field NMR spectrometers (e.g., 500 MHz or higher) are recommended to resolve the complex, often overlapping proton signals characteristic of the steroid scaffold.[4]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 3-5 mg of Betamethasone 21-Acetate 17-Propionate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD). Ensure the sample is fully dissolved to achieve high-resolution spectra.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker 500 MHz).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans is required.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Caption: General workflow for NMR spectroscopic analysis.

Data Interpretation

¹H NMR Spectrum: The proton NMR spectrum will exhibit characteristic signals for the steroid backbone and the ester side chains.

-

Vinylic Protons (6.0-7.5 ppm): Signals corresponding to the protons in the A-ring (H-1, H-2, H-4) will appear in this downfield region.

-

Carbinol Proton (~4.5 ppm): The proton attached to the carbon bearing the hydroxyl group (H-11) will resonate here.

-

Ester Protons: The methylene protons of the acetate group (C-21) will appear as a singlet, while the propionate group will show a quartet for the methylene protons and a triplet for the terminal methyl group, typically between 1.0-2.6 ppm.

-

Steroid Methyl Protons (0.8-1.5 ppm): The singlets and doublets corresponding to the methyl groups at C-18, C-19, and C-16 will be found in the upfield region.

¹³C NMR Spectrum: The carbon spectrum provides complementary information, confirming the carbon skeleton.

-

Carbonyl Carbons (170-200 ppm): Peaks for the ketone (C-3) and the two ester carbonyls will be observed in the most downfield region.

-

Olefinic Carbons (120-170 ppm): Carbons of the A-ring double bonds will resonate here.

-

Oxygenated Carbons (60-90 ppm): Carbons attached to oxygen (C-11, C-17, C-21) will be found in this range.

-

Aliphatic Carbons (15-60 ppm): The remaining carbons of the steroid skeleton and the ester alkyl chains will appear in the upfield region.

Table 1: Predicted NMR Chemical Shifts

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| Vinylic (A-Ring) | 6.0 - 7.5 | 120 - 170 |

| C-11-H / C-11 | ~4.5 | ~70 |

| C-21-H₂ / C-21 | ~4.8 (s) | ~68 |

| Acetate (CH₃) | ~2.1 (s) | ~21 |

| Acetate (C=O) | - | ~171 |

| Propionate (CH₂) | ~2.4 (q) | ~28 |

| Propionate (CH₃) | ~1.1 (t) | ~9 |

| Propionate (C=O) | - | ~174 |

| Steroid CH₃ | 0.8 - 1.5 | 15 - 25 |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is an indispensable tool for the separation, identification, and quantification of drugs in complex mixtures. HPLC provides the separation power, while MS offers sensitive detection and structural information based on mass-to-charge ratio.

Causality Behind Experimental Choices

A reversed-phase HPLC method using a C18 column is the standard for analyzing moderately nonpolar compounds like corticosteroids.[6][7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or ammonium formate to improve ionization efficiency and peak shape.[8][9] Electrospray Ionization (ESI) in positive mode is highly effective for corticosteroids as they readily form protonated molecules [M+H]⁺.[10][11] Tandem mass spectrometry (MS/MS) is used to generate characteristic fragment ions, providing a higher degree of structural confirmation.

Experimental Protocol: HPLC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the mobile phase or a compatible solvent like methanol. Filter the sample through a 0.22 µm filter before injection.

-

HPLC System:

-

Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size).[10]

-

Mobile Phase: A gradient of A: Water with 0.1% Formic Acid and B: Acetonitrile with 0.1% Formic Acid.

-

Gradient Program: A typical gradient might start at 60% A, ramping to 95% B over 10-15 minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometer:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Scan Mode: Full scan from m/z 100-600 to detect the molecular ion.

-

Tandem MS (MS/MS): Product ion scan of the precursor ion [M+H]⁺ (m/z 491.2) to observe fragmentation.

-

Caption: General workflow for HPLC-MS analysis.

Data Interpretation

The HPLC analysis will yield a chromatogram showing a peak at a specific retention time for Betamethasone 21-Acetate 17-Propionate. The mass spectrometer provides the corresponding mass spectrum for that peak.

-

Molecular Ion: In ESI+ mode, the primary ion observed will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 491.2.

-

Fragmentation Pattern: Corticosteroids exhibit characteristic fragmentation pathways. Common initial losses include hydrogen fluoride (HF, -20 Da) and water (H₂O, -18 Da).[10][12] The ester side chains will also fragment. The MS/MS spectrum of the m/z 491.2 precursor ion is key to confirming the identity.

Caption: Proposed ESI-MS fragmentation pathway.

Table 2: Key Ions in ESI+ Mass Spectrum

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₂₇H₃₆FO₇]⁺ | 491.24 | Protonated Molecular Ion |

| [M+H-HF]⁺ | [C₂₇H₃₅O₇]⁺ | 471.23 | Loss of Hydrogen Fluoride |

| [M+H-HF-H₂O]⁺ | [C₂₇H₃₃O₆]⁺ | 453.22 | Subsequent loss of Water |

| [M+H-HF-C₂H₄O₂]⁺ | [C₂₅H₃₁O₅]⁺ | 411.21 | Loss of Acetic Acid from Acetate Ester |

| [M+H-HF-C₃H₆O₂]⁺| [C₂₄H₂₉O₅]⁺ | 397.20 | Loss of Propionic Acid from Propionate Ester |

Conclusion

The synergistic application of NMR and HPLC-MS provides a robust and comprehensive framework for the analysis of Betamethasone 21-Acetate 17-Propionate. NMR serves as the definitive tool for absolute structure elucidation, mapping the complete atomic connectivity of the molecule. HPLC-MS offers a highly sensitive and specific method for identification and quantification, particularly in complex matrices, with its fragmentation data providing an orthogonal confirmation of the molecular structure. Together, these techniques ensure the identity, purity, and quality of this potent corticosteroid, underpinning its safe and effective use in pharmaceutical applications.

References

- Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2005). Recent Advances In Doping Analysis (13). Sport und Buch Strauß.

- Thevis, M., et al. (2005). Excretion Study: Betamethasone-17,21-propionate Ointment and Possible Metabolites in Man Analyzed with LC-MS/MS. In Recent advances in doping analysis (13).

-

Leporati, A., et al. (2004). Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry. Analyst, 129(8), 719-723. [Link]

-

Chiric, A., et al. (2018). Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method. Journal of Analytical Methods in Chemistry, 2018, 8567389. [Link]

-

Allmpus. (n.d.). betamethasone-17-propionate-21-acetate. Retrieved January 16, 2026, from [Link]

-

Van der Vlis, E., et al. (2004). Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 18(6), 678-684. [Link]

- Polettini, A., et al. (2001). Method for confirmation of synthetic corticosteroids in doping urine samples by liquid chromatography-electrospray ionisation mass spectrometry.

-

Meneghetti, F., et al. (2017). Full spectroscopic characterization of two crystal pseudopolymorphic forms of the antiandrogen cortexolone 17α-propionate for topic application. Steroids, 128, 95-104. [Link]

-

Aromatario, M., et al. (2022). Simultaneous Measurement of Cortisol, Cortisone, Dexamethasone and Additional Exogenous Corticosteroids by Rapid and Sensitive LC–MS/MS Analysis. Metabolites, 13(1), 38. [Link]

- D'Ascenzo, G., et al. (2012). Detection of selected corticosteroids and anabolic steroids in calf milk replacers by liquid chromatography-electrospray ionisation tandem mass spectrometry. Food Chemistry, 134(4), 2364-2370.

-

Rodrigues, G. F. P., et al. (2020). HPLC-MS/MS method for determination of betamethasone in human plasma with application to a dichorionic twin pregnancy pharmacokinetic and placental transfers studies. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]

-

Siddiqui, T., Khan, A., & Iqbal, A. (2023). Spectroscopic Analysis of Steroids. In Steroids and their Medicinal Potential (pp. 212-285). Bentham Science Publishers. [Link]

-

Chen, C.-Y., et al. (2021). Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. Molecules, 26(15), 4434. [Link]

-

PubChem. (n.d.). Betamethasone acetate propionate. Retrieved January 16, 2026, from [Link]

-

Khan, I., et al. (2022). Betamethasone Dipropionate Derivatization, Biotransformation, Molecular Docking, and ADME Analysis as Glucocorticoid Receptor. BioMed Research International, 2022, 9868688. [Link]

-

Chen, C.-Y., et al. (2020). 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations. Data in Brief, 31, 105842. [Link]

Sources

- 1. allmpus.com [allmpus.com]

- 2. clearsynth.com [clearsynth.com]

- 3. Betamethasone 21-Acetate 17-Propionate | LGC Standards [lgcstandards.com]

- 4. mdpi.com [mdpi.com]

- 5. 1H/13C chemical shifts and cation binding dataset of the corticosteroid Prednisolone titrated with metal cations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of corticosteroids by high performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of betamethasone, dexamethasone and related compounds by liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of Ten Corticosteroids in Illegal Cosmetic Products by a Simple, Rapid, and High-Performance LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iris.unito.it [iris.unito.it]

- 10. dshs-koeln.de [dshs-koeln.de]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

The Evolving Landscape of Topical Corticosteroids: A Technical Guide to the Discovery and History of Betamethasone and its Esters

This in-depth technical guide delves into the discovery and historical development of betamethasone, a potent synthetic corticosteroid that has become a cornerstone in the management of inflammatory dermatoses. While the specific entity "Betamethasone 21-Acetate 17-Propionate" is not a commercially developed therapeutic agent, understanding its context within the broader family of betamethasone esters is crucial for researchers and drug development professionals. This guide will therefore focus on the core molecule, betamethasone, and its clinically significant esters, such as the dipropionate and valerate, while positioning Betamethasone 21-Acetate 17-Propionate within this chemical and historical landscape.

The Genesis of Topical Anti-Inflammatory Therapy: From Adrenal Extracts to Hydrocortisone

The journey to modern topical corticosteroids began long before the synthesis of complex molecules like betamethasone. In the 1930s, researchers first identified the anti-inflammatory properties of adrenal gland extracts.[1][2] This pivotal discovery spurred efforts to isolate and identify the active steroidal compounds. By the mid-20th century, cortisone (Compound E) and hydrocortisone (Compound F) had been isolated.[3]

A landmark moment in dermatology occurred in 1952 when Marion Sulzberger and Victor Witten reported the successful topical application of hydrocortisone for various skin conditions.[2][3][4] This marked the dawn of topical corticosteroid therapy, demonstrating that these compounds could exert their anti-inflammatory effects when applied directly to the skin, thereby minimizing systemic side effects.[1][4]

The Quest for Enhanced Potency: The Fluorination of Corticosteroids

While hydrocortisone was a significant breakthrough, its potency was limited. This prompted a wave of medicinal chemistry research aimed at modifying the hydrocortisone backbone to enhance its anti-inflammatory activity. A key strategy that emerged was the introduction of a fluorine atom into the steroid nucleus. In 1955, it was discovered that adding a fluorine atom at the 9α-position of hydrocortisone dramatically increased its glucocorticoid activity.[4] This led to the development of the first generation of fluorinated corticosteroids in the early 1960s, including triamcinolone and flumethasone, which were substantially more potent than their non-fluorinated predecessors.[1][2]

The Advent of Betamethasone: A New Era of High-Potency Topical Steroids

Building on the principle of fluorination, researchers continued to refine the corticosteroid structure. Betamethasone, a synthetic derivative of prednisolone, was developed during this period of intense innovation.[5] Key structural modifications distinguish betamethasone from earlier corticosteroids:

-

Fluorination at the 9α-position: This enhances glucocorticoid and anti-inflammatory activity.

-

Methylation at the 16β-position: This modification significantly enhances the anti-inflammatory action of the molecule while virtually eliminating the mineralocorticoid (salt-retaining) activity associated with earlier corticosteroids.[5]

These changes resulted in a highly potent glucocorticoid with a favorable therapeutic index for topical use.[6]

The Role of Esterification: Tailoring Potency and Lipophilicity

The development of the core betamethasone molecule was only part of the story. Scientists soon realized that by adding ester groups at the C17 and C21 positions of the steroid, they could further modify its properties. Esterification primarily influences the lipophilicity of the molecule, which in turn affects its absorption into and penetration through the skin.

Betamethasone Valerate and Betamethasone Dipropionate

Two of the most successful and widely used esters of betamethasone are betamethasone 17-valerate and betamethasone 17,21-dipropionate.

-

Betamethasone 17-valerate is a potent topical corticosteroid.[7]

-

Betamethasone 17,21-dipropionate is generally considered to be even more potent than the valerate ester.[7][8] The presence of two propionate esters enhances its lipophilicity and, consequently, its percutaneous absorption.[6][9]

The choice between these esters allows clinicians to tailor the potency of the treatment to the severity and location of the dermatosis.

The Case of Betamethasone 21-Acetate 17-Propionate

Betamethasone 21-Acetate 17-Propionate (CAS No. 5514-81-8) is a mixed diester of betamethasone.[10][11][12] It is structurally similar to betamethasone dipropionate, with one of the propionate groups at the C21 position being replaced by an acetate group. While not a commercially marketed drug in its own right, it is recognized as a related compound and potential impurity in the synthesis of betamethasone dipropionate.[13]

The rationale for synthesizing such a mixed ester would theoretically be to fine-tune the molecule's pharmacokinetic profile. The acetate and propionate esters would confer a specific lipophilicity and rate of hydrolysis in the skin, potentially offering a unique duration of action or side-effect profile. However, the lack of extensive clinical development for this specific combination suggests that it did not offer a significant therapeutic advantage over existing esters like the dipropionate.

Synthesis and Characterization: From Laboratory to Clinic

The synthesis of betamethasone esters is a multi-step process that starts with the betamethasone core.

General Synthesis Pathway for Betamethasone Esters

The synthesis of betamethasone 17,21-dipropionate typically involves a series of reactions to selectively add the propionate groups to the hydroxyls at the C17 and C21 positions. A common strategy involves:

-

Cyclization of betamethasone with triethyl orthopropionate to form a cyclic ester.

-

Selective hydrolysis to yield betamethasone 17-propionate.

-

Propionylation of the remaining hydroxyl group at the C21 position.[14]

It is conceivable that Betamethasone 21-Acetate 17-Propionate could be synthesized through a similar pathway, using a combination of acetylating and propionylating agents.

Experimental Protocols

Protocol 1: Human Vasoconstrictor Assay for Topical Corticosteroid Potency

This assay, developed by McKenzie and Stoughton, is a standard method for determining the relative potency of topical corticosteroids in humans.[1]

Objective: To assess the blanching (vasoconstrictive) effect of a topical corticosteroid as an indicator of its anti-inflammatory potency.

Methodology:

-

Subject Selection: Healthy volunteers with no history of skin disease are enrolled.

-

Application: A small, standardized amount of the corticosteroid formulation (e.g., betamethasone dipropionate ointment) is applied to a designated area on the flexor aspect of the forearm.

-

Occlusion: The application site is covered with an occlusive dressing to enhance penetration.

-

Evaluation: The dressing is removed after a set period (e.g., 16 hours). The degree of vasoconstriction (blanching or pallor) is visually assessed at various time points (e.g., 2, 4, 6, and 24 hours after removal) by a trained observer.

-

Scoring: The intensity of the blanching is graded on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).

-

Comparison: The scores are compared to those obtained with a reference corticosteroid of known potency.

Data Presentation

| Compound | Relative Potency Class | Potency vs. Hydrocortisone |

| Hydrocortisone | Low | 1x |

| Betamethasone Valerate | Potent | ~100x |

| Betamethasone Dipropionate | Very Potent | ~600x |

| Augmented Betamethasone Dipropionate | Ultra Potent | >600x |

Relative potencies are approximate and can vary based on the vehicle and assay used.[8]

Visualizations

Caption: Timeline of Topical Corticosteroid Development.

Caption: Esterification of the Betamethasone Core.

Conclusion

The development of betamethasone and its esters represents a significant chapter in the history of dermatological therapy. Through systematic chemical modifications, scientists were able to create highly potent anti-inflammatory agents with improved safety profiles over earlier corticosteroids. While Betamethasone 21-Acetate 17-Propionate has not emerged as a standalone therapeutic agent, its existence underscores the extensive research into the structure-activity relationships of corticosteroids. For drug development professionals, the story of betamethasone serves as a powerful example of how medicinal chemistry can be harnessed to optimize the therapeutic properties of a lead compound, a principle that continues to drive pharmaceutical innovation today.

References

- A Short History of Topical Corticosteroids. (URL: )

- Synthesis and antiinflammatory activity of novel 12 beta-substituted analogues of betamethasone. PubMed. (URL: )

- What is the Difference Between Betamethasone Dipropionate and Betamethasone Valer

- Betamethasone: Uses, Side Effects, Dosage & Reviews. GoodRx. (URL: )

- Evolution and Development of Topical Corticosteroids. Plastic Surgery Key. (2018-03-05). (URL: )

- Evolution and Development of Topical Corticosteroids | Request PDF.

- Betamethasone (topical): uses, dosing, warnings, adverse events, interactions. MedCentral. (URL: )

- The Evolution of Topical Medications: From Corticosteroids to Novel Agents. (URL: )

- Augmented vs. Regular Betamethasone: What's the Difference?. GoodRx. (2022-10-24). (URL: )

- Topical corticosteroids in derm

- Comparison of betamethasone dipropionate (0.05%) and betamethasone valerate (0.1%) ointments in psoriasis and other dermatoses--a multicentric double-blind clinical study. PubMed. (URL: )

- Synthesis and antiinflammatory activity of betamethasone 17-benzoate.

- Betamethasone 21-acetate-17-propionate | 5514-81-8 | FB18566. Biosynth. (URL: )

- Betamethasone | C22H29FO5 | CID 9782. PubChem - NIH. (URL: )

- Betamethasone | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. (URL: )

- Betamethasone-21-Acetate-17-Propionate [CAS 5514-81-8]. Expert Synthesis Solutions. (URL: )

- Betamethasone 17,21-dipropion

- Synthesis and antiinflammatory activity of novel 12.beta.-substituted analogs of betamethasone.

- CN112851734B - Preparation method of betamethasone dipropionate.

- Betamethasone 21-Acetate 17-Propionate | CAS No. 5514-81-8. Clearsynth. (URL: )

- Betamethasone Sodium Phosphate and Betamethasone Acetate: Package Insert / Prescribing Info. Drugs.com. (2025-11-23). (URL: )

- Betamethasone acet